molecular formula C18H22N2O2 B1388948 N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide CAS No. 1020055-17-7

N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide

Cat. No. B1388948
CAS RN: 1020055-17-7
M. Wt: 298.4 g/mol
InChI Key: KZGFDXVZVCFSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide (NAMB-SB) is a small molecule that has applications in various scientific fields. NAMB-SB is a synthetic compound that has been used in a variety of research experiments, including those related to drug development and biochemistry. NAMB-SB is a non-narcotic, non-toxic, and non-addictive compound that is relatively safe to handle and use in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide is not completely understood. It is believed that the compound binds to certain proteins in the body, which in turn affects the activity of those proteins. It is also believed that the compound can interact with certain receptors in the body, which can lead to changes in the body’s response to certain drugs.
Biochemical and Physiological Effects
N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine, a neurotransmitter in the brain. N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide has also been found to have an inhibitory effect on the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation. Additionally, N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is responsible for the production of prostaglandins, hormones that regulate inflammation and pain.

Advantages and Limitations for Lab Experiments

N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide has several advantages and limitations when used in laboratory experiments. One of the advantages of using N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide is that it is relatively safe to handle and use in laboratory experiments. Additionally, the compound is non-toxic, non-addictive, and non-narcotic, making it a safe and effective choice for laboratory experiments. However, one limitation of using N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide is that it is not as widely available as some other compounds, which can make it more difficult to obtain. Additionally, the compound is not as well-studied as some other compounds, so its effects may not be fully understood.

Future Directions

N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide has a variety of potential applications in scientific research. One potential application is in the development of new drugs. N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide has been found to have inhibitory effects on certain enzymes, which could be useful in the development of new drugs. Additionally, N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide could be used to study the effects of drugs on the brain and nervous system. Finally, N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide could be used to study the effects of drugs on cancer cells, which could lead to the development of new treatments for cancer.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide is widely used in scientific research, particularly in drug development and biochemistry. The compound has been used in a variety of experiments, including those related to enzyme inhibition, protein-protein interactions, and receptor binding. It has also been used to study the effects of drugs on the body and to develop new drugs. N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide has been used to study the effects of drugs on the brain and nervous system, as well as to study the effects of drugs on cancer cells.

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-4-butan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-13(3)22-16-8-5-14(6-9-16)18(21)20-17-10-7-15(19)11-12(17)2/h5-11,13H,4,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGFDXVZVCFSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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